molecular formula C16H15N3O2S B7879890 10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide

10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide

Cat. No.: B7879890
M. Wt: 313.4 g/mol
InChI Key: YYLHNSCCZGRVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide is a complex organic compound belonging to the thiazepine class Thiazepines are heterocyclic compounds containing sulfur and nitrogen atoms within a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide typically involves multiple steps, starting with the construction of the thiazepine ring. One common approach is the cyclization of appropriately substituted o-aminobenzonitriles with thioamides under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps maintain optimal conditions throughout the process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a tool for studying enzyme mechanisms or as a probe for biological assays. Its interaction with specific enzymes or receptors can provide insights into biological processes and pathways.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as receptors or enzymes, makes it a candidate for drug development. It may be used in the treatment of various diseases, including central nervous system disorders and metabolic conditions.

Industry

In industry, this compound can be utilized in the development of new materials or as a component in chemical processes. Its unique properties may enhance the performance of products or contribute to the efficiency of industrial reactions.

Mechanism of Action

The mechanism by which 10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide

  • 11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide

  • 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid

Uniqueness

10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide stands out due to its unique structural features, such as the presence of the ethyl and hydroxyl groups

Properties

IUPAC Name

5-ethyl-N'-hydroxy-6-oxobenzo[b][1,4]benzothiazepine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-19-12-9-10(15(17)18-21)7-8-14(12)22-13-6-4-3-5-11(13)16(19)20/h3-9,21H,2H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLHNSCCZGRVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=NO)N)SC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC(=C2)/C(=N/O)/N)SC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 2
Reactant of Route 2
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 3
Reactant of Route 3
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 4
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide

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